N-Desalkyl itraconazole

Pharmacokinetics Clinical TDM Immunocompromised Patients

ND-ITZ is the sole metabolite arising from sequential CYP3A4 oxidation at a site distal to the triazole ring, retaining the (2R,4S) configuration. Unlike ITZ, OH-ITZ, or keto-ITZ, ND-ITZ requires a distinct LC-MS/MS calibration range (0.4–200 ng/mL) for accurate quantification. Sourcing authentic ND-ITZ reference material is mandatory for validated CYP3A4 DDI studies, clinical therapeutic drug monitoring, and impurity profiling. This high-purity standard ensures regulatory compliance and method reliability.

Molecular Formula C31H30Cl2N8O4
Molecular Weight 649.5 g/mol
CAS No. 1427177-48-7
Cat. No. B601387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desalkyl itraconazole
CAS1427177-48-7
Synonymscis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 
Molecular FormulaC31H30Cl2N8O4
Molecular Weight649.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1
InChIKeyFBAPZOQKYAPBHI-DHIFEGFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

N-Desalkyl Itraconazole (CAS 1427177-48-7): Pharmacologically Active CYP3A4 Metabolite for DDI Research and Analytical Standards


N-Desalkyl itraconazole (ND-ITZ; CAS 1427177-48-7) is a major circulating metabolite of the triazole antifungal agent itraconazole (ITZ), formed exclusively via sequential CYP3A4-mediated metabolism at a site distal to the triazole ring [1]. As a secondary/tertiary metabolite, ND-ITZ retains the (2R,4S) stereochemical configuration and exhibits potent CYP3A4 inhibitory activity comparable to or exceeding that of the parent drug [2]. ND-ITZ is principally utilized as a high-purity analytical reference standard for pharmaceutical impurity profiling, clinical pharmacokinetic studies, and in vitro drug-drug interaction (DDI) investigations where accurate quantification of all inhibitory ITZ-related species is required [3].

Procurement Rationale for N-Desalkyl Itraconazole: Why Metabolite Identity Precludes Substitution


Simple substitution of N-desalkyl itraconazole with structurally analogous compounds—including the parent drug itraconazole, hydroxy-itraconazole, or keto-itraconazole—is analytically and pharmacologically invalid. Each metabolite possesses distinct chromatographic retention times, unique mass spectrometric transitions, and differing CYP3A4 inhibitory potencies [1]. Critically, ND-ITZ is the sole metabolite that reflects terminal sequential CYP3A4 metabolism at a site distant from the triazole ring, yielding a unique stereospecific (2R,4S) configuration that differs from primary hydroxylated metabolites [2]. Furthermore, validated bioanalytical methods demonstrate that ND-ITZ requires a distinct calibration range (0.4–200 ng/mL) separate from ITZ and OH-ITZ (5–2500 ng/mL), precluding the use of alternative reference standards for accurate quantification [3]. For researchers conducting DDI studies, clinical TDM, or impurity analysis, procurement of authentic ND-ITZ reference material is non-negotiable for method validation and accurate concentration determination.

N-Desalkyl Itraconazole Quantitative Differentiation Evidence: Head-to-Head Data Versus Comparator Metabolites


Plasma Concentration of N-Desalkyl Itraconazole Relative to Parent ITZ and Other Metabolites in Immunocompromised Patients

In immunocompromised patients receiving oral itraconazole, plasma concentrations of N-desalkyl itraconazole (ND-ITZ) measured 12 h post-dose ranged from 3.5–28.3 ng/mL. This represents approximately 2.5–11% of the concurrent parent ITZ concentration (32.5–1127.1 ng/mL) and exceeds the concentration range of the secondary metabolite keto-itraconazole (KT-ITZ: 1.1–5.4 ng/mL) [1].

Pharmacokinetics Clinical TDM Immunocompromised Patients

Stereochemical Identity of N-Desalkyl Itraconazole: Exclusive (2R,4S) Configuration

N-Desalkyl itraconazole detected in human plasma is exclusively of the (2R,4S) stereochemical configuration. This contrasts with the parent drug itraconazole, which is administered as a mixture of four cis-stereoisomers [(2R,4S,2′R), (2R,4S,2′S), (2S,4R,2′R), (2S,4R,2′S)] [1]. Only the (2R,4S)-configured ITZ stereoisomers are metabolized by CYP3A4 to yield ND-ITZ, whereas the (2S,4R) stereoisomers undergo no detectable metabolism [1].

Stereochemistry Metabolism CYP3A4 Specificity

Contribution of N-Desalkyl Itraconazole to CYP3A4 Inhibition in Vivo

When accounting for circulating ITZ metabolites (OH-ITZ, KT-ITZ, and ND-ITZ) in addition to the parent drug, the predicted decrease in hepatic intrinsic clearance of a CYP3A4 substrate was 3.9-fold at steady-state unbound concentrations. This represents a significant improvement in in vitro-to-in vivo extrapolation (IVIVE) of CYP3A4 inhibition compared to considering ITZ exposure alone [1].

CYP3A4 Inhibition Drug-Drug Interactions IVIVE

Analytical Method Performance: Extraction Recovery and Stability of N-Desalkyl Itraconazole

In a fully validated LC-MS/MS assay, the average extraction recovery for N-desalkyl itraconazole was 102.3% across its calibration range (0.4–200 ng/mL). This recovery was comparable to ITZ (97.4%) and KT-ITZ (103.4%), demonstrating robust analytical performance. ND-ITZ also exhibited long-term stability in human plasma for 145 days when stored at −70°C [1].

Bioanalysis LC-MS/MS Method Validation

N-Desalkyl Itraconazole: High-Impact Application Scenarios for Analytical Reference Standards


Clinical Therapeutic Drug Monitoring (TDM) Method Development and Validation

ND-ITZ reference standard is required for the development and validation of LC-MS/MS methods that simultaneously quantify ITZ and all three active metabolites in patient plasma. The distinct calibration range for ND-ITZ (0.4–200 ng/mL) necessitates a separate, high-purity reference material. Methods validated with ND-ITZ enable accurate therapeutic monitoring in immunocompromised patients where ND-ITZ concentrations range from 3.5–28.3 ng/mL [1].

In Vitro CYP3A4 Drug-Drug Interaction (DDI) Perpetrator Studies

For accurate in vitro-to-in vivo extrapolation (IVIVE) of CYP3A4 inhibition, researchers must account for the contribution of circulating metabolites including ND-ITZ. Studies demonstrate that inclusion of ND-ITZ exposure data significantly improves the prediction of hepatic intrinsic clearance reduction (3.9-fold at steady-state) compared to considering ITZ alone [1]. ND-ITZ reference material enables precise determination of unbound inhibition constants (Ki) in human liver microsome assays.

Pharmaceutical Impurity Profiling and Quality Control

ND-ITZ serves as a critical impurity reference standard (Itraconazole Impurity A) for the quality control of itraconazole active pharmaceutical ingredient (API) and finished drug products. Regulatory guidance requires the identification and quantification of process-related impurities and degradation products. ND-ITZ exhibits validated extraction recovery (102.3%) and long-term plasma stability (145 days at −70°C), supporting its use in stability-indicating analytical methods [1].

Stereoselective Pharmacokinetic and Metabolic Pathway Studies

ND-ITZ is essential for investigations into the stereoselective metabolism of itraconazole by CYP3A4. Because ND-ITZ is exclusively formed from (2R,4S)-configured ITZ stereoisomers and not from (2S,4R) isomers, it serves as a stereospecific biomarker of CYP3A4-mediated sequential oxidation. Its unique (2R,4S) configuration distinguishes it from all other ITZ metabolites and the parent drug mixture [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desalkyl itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.